molecular formula C4H10N2O2 B14357438 (1,3,4-Oxadiazinan-4-yl)methanol CAS No. 90816-02-7

(1,3,4-Oxadiazinan-4-yl)methanol

Cat. No.: B14357438
CAS No.: 90816-02-7
M. Wt: 118.13 g/mol
InChI Key: SMMRVDNBSNQBPD-UHFFFAOYSA-N
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Description

(1,3,4-Oxadiazinan-4-yl)methanol is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Oxadiazinan-4-yl)methanol typically involves the reaction of acetophenone derivatives with cyanoacetic acid hydrazide. The reaction is carried out in acetic acid as a solvent, and the mixture is stirred for several hours to yield the desired product . Another method involves the cycloaddition of azaoxyallyl cations with nitrones, which can be generated in situ from α-halohydroxamates in the presence of sodium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Oxadiazinan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazinanones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazinanones and reduced derivatives, which can have different functional groups attached to the nitrogen or oxygen atoms in the ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,4-Oxadiazinan-4-yl)methanol is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No.

90816-02-7

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

1,3,4-oxadiazinan-4-ylmethanol

InChI

InChI=1S/C4H10N2O2/c7-4-6-1-2-8-3-5-6/h5,7H,1-4H2

InChI Key

SMMRVDNBSNQBPD-UHFFFAOYSA-N

Canonical SMILES

C1COCNN1CO

Origin of Product

United States

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